(E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a triazole ring, a bromobenzylidene group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-amino-1,2,4-triazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of biaryl compounds or other substituted derivatives.
Scientific Research Applications
(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, altering their activity. For instance, it can inhibit the function of certain enzymes by forming stable complexes, thereby blocking their catalytic activity . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-chlorobenzylidene)-4-hydroxybenzohydrazide (CBHB)
- (E)-N’-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide (DEABHB)
- (E)-N’-(4-bromobenzylidene)-4-fluorobenzohydrazide (BBFBH)
Uniqueness
(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The bromobenzylidene group enhances its reactivity and potential for substitution reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-N-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN6O/c11-7-3-1-6(2-4-7)5-13-16-9(18)8-14-10(12)17-15-8/h1-5H,(H,16,18)(H3,12,14,15,17)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATSWLKMHOBZTF-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC(=NN2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC(=NN2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.